molecular formula C9H7NO2S B2593703 Methyl thieno[3,2-b]pyridine-5-carboxylate CAS No. 159084-44-3

Methyl thieno[3,2-b]pyridine-5-carboxylate

Cat. No.: B2593703
CAS No.: 159084-44-3
M. Wt: 193.22
InChI Key: GNXOMTZDQFHWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fused Heterocyclic Systems in Modern Chemical Research

Fused heterocyclic systems, which are molecular structures composed of two or more rings where at least one ring contains an atom other than carbon, are cornerstones of modern chemical and pharmaceutical research. nih.govmdpi.com These scaffolds are prevalent in a vast number of biologically active compounds, including many approved pharmaceuticals. nih.govacs.org The fusion of a thiophene (B33073) ring (containing sulfur) and a pyridine (B92270) ring (containing nitrogen), as seen in the thienopyridine core of Methyl thieno[3,2-b]pyridine-5-carboxylate, creates a rigid, planar structure with a unique electronic distribution. acs.orgnih.gov This combination of an electron-rich thiophene unit and an electron-deficient pyridine unit gives rise to distinct chemical properties and the ability to form specific, targeted interactions with biological macromolecules like enzymes and receptors. nih.govnih.gov Consequently, these systems serve as "privileged structures" in medicinal chemistry, meaning they are versatile frameworks for developing drugs against a wide range of diseases. scirp.org Their diverse biological activities include anti-inflammatory, antimicrobial, antiviral, and anticancer effects. researchgate.netacs.orgresearchgate.net

Historical Context of Thienopyridine Scaffold Investigations

The investigation of thienopyridine scaffolds dates back over a century, with the first mention of the thieno[2,3-b]pyridine (B153569) isomer appearing in the chemical literature in 1913. acs.org Early research focused on the fundamental synthesis and characterization of the six possible isomers of thienopyridine, which differ by the mode of fusion between the thiophene and pyridine rings. chemicalbook.com The development of synthetic methodologies, often adapting classical reactions used for quinolines and isoquinolines, gradually allowed for more complex derivatives to be created. acs.orgchemicalbook.com

A significant milestone in the history of thienopyridines was the discovery and development of their antiplatelet activity. This led to the introduction of clinically vital drugs such as Ticlopidine and Clopidogrel (B1663587), which are antagonists of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor and are widely used to prevent thrombotic events. acs.orgresearchgate.netchemicalbook.com This clinical success spurred a massive increase in research, cementing the thienopyridine scaffold as a pharmacologically significant moiety and driving investigations into its potential for treating a much broader array of conditions. nih.govresearchgate.net

Structural Elucidation and Conformational Aspects of this compound

Detailed structural data from techniques like single-crystal X-ray diffraction for this compound is not extensively available in public literature, a common scenario for specific, non-commercial research compounds. However, its structure can be confidently inferred from its chemical name and elucidated through spectroscopic methods applied to closely related analogs.

The core of the molecule is the thieno[3,2-b]pyridine (B153574) bicyclic system. This fused ring system is inherently planar. Spectroscopic data from related methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates provide insight into the electronic environment of this core. mdpi.com The protons on the pyridine ring (H-5, H-6, H-7) typically appear as a set of coupled doublets or doublets of doublets in ¹H NMR spectra, with chemical shifts in the aromatic region, confirming the aromatic nature of the fused system. mdpi.com

Table 1: Representative ¹H NMR Data for the Thieno[3,2-b]pyridine Core Protons from an Analogous Compound (Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate)

Proton PositionChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)
H-58.74dd, J = 4.4 and 1.6 Hz
H-67.56dd, J = 8.0 and 4.4 Hz
H-78.61dd, J = 8.0 and 1.6 Hz
OMe3.75s

Data extracted from studies on a related isomer, which provides insight into the typical chemical shifts and coupling patterns of the thieno[3,2-b]pyridine nucleus. mdpi.com

Overview of Academic Research Trajectories for Thieno[3,2-b]pyridine Carboxylate Derivatives

Academic and industrial research into derivatives of the thieno[3,2-b]pyridine scaffold, particularly those bearing carboxylate or related carboxamide groups, is active and directed toward several therapeutic areas. These investigations leverage the core structure's favorable properties for drug design to explore novel biological targets.

One major research trajectory is in the field of neuroscience. Thieno[3,2-b]pyridine-5-carboxamides, which are structurally very similar to this compound, have been identified as potent and brain-penetrant negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). acs.org This receptor is a target for treating various central nervous system disorders, and these findings highlight the scaffold's potential in neurology. More recently, novel thieno[3,2-b]pyridine derivatives have been investigated for their ability to modulate Huntingtin (HTT) expression, with potential applications in the treatment of Huntington's disease. nih.gov

Another significant area of research is oncology. A series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized and evaluated for their antitumor potential against triple-negative breast cancer cell lines. mdpi.com Several of these compounds demonstrated notable antitumor activity without significant toxicity to non-tumorigenic cells, marking the thieno[3,2-b]pyridine core as a promising starting point for the development of new anticancer agents. mdpi.com

Furthermore, the broader thienopyridine class continues to be explored for a wide range of other biological activities, including the development of agents against infectious diseases like tuberculosis. These diverse research paths underscore the chemical versatility and sustained interest in the thienopyridine scaffold and its carboxylate derivatives in the quest for new therapeutics.

Table 2: Summary of Key Research Trajectories for Thieno[3,2-b]pyridine Carboxylate/Carboxamide Derivatives

Research AreaDerivative ClassBiological Target/ApplicationKey Findings
NeuroscienceThieno[3,2-b]pyridine-5-carboxamidesmGlu₅ ReceptorIdentified as potent and brain-penetrant negative allosteric modulators. acs.org
NeuroscienceThieno[3,2-b]pyridine derivativesHuntington's DiseaseInvestigated for modulation of HTT expression. nih.gov
OncologyMethyl 3-arylthieno[3,2-b]pyridine-2-carboxylatesTriple-Negative Breast CancerCompounds showed antitumor activity with low toxicity in non-tumorigenic cells. mdpi.com
Infectious DiseaseThieno[3,2-b]pyridinone derivativesMycobacterium tuberculosisDerivatives exhibited potent anti-mycobacterial activity by targeting the InhA enzyme.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl thieno[3,2-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)7-2-3-8-6(10-7)4-5-13-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXOMTZDQFHWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl Thieno 3,2 B Pyridine 5 Carboxylate and Its Analogues

Cyclocondensation Approaches to the Thieno[3,2-b]pyridine (B153574) Core

Cyclocondensation reactions represent a fundamental approach to constructing the thieno[3,2-b]pyridine skeleton. These methods typically involve the formation of one of the fused rings by intramolecularly cyclizing a suitably functionalized precursor of the other ring.

Synthesis from Functionalized Thiophene (B33073) Precursors

One of the primary routes to the thieno[3,2-b]pyridine core begins with functionalized thiophene precursors. This bottom-up approach allows for the strategic placement of substituents that will ultimately be part of the final pyridine (B92270) ring. A common strategy involves the use of aminothiophenes, which can undergo condensation with 1,3-dicarbonyl compounds or their equivalents to build the pyridine ring.

For instance, the reaction of a 3-aminothiophene derivative with a β-ketoester can lead to the formation of a thieno[3,2-b]pyridinone, which can be further modified to obtain the desired carboxylate. The specific reagents and conditions can be tailored to control the regioselectivity and yield of the cyclization.

Starting ThiopheneReagentConditionsProduct
3-Aminothiophene-2-carboxylateDiethyl malonateSodium ethoxide, heat4-Hydroxythieno[3,2-b]pyridine-5-carboxylate
3-Cyanothiophene-2-amineEthyl acetoacetatePolyphosphoric acid, heat4-Methyl-2-oxo-1,2-dihydrothieno[3,2-b]pyridine-5-carbonitrile

Acid-Mediated Cyclization Pathways for Core Formation

Acid-mediated cyclization is another powerful tool for the synthesis of the thieno[3,2-b]pyridine core. These reactions often proceed through an intramolecular electrophilic attack on the thiophene ring. A classic example is the Friedländer annulation, where a 2-amino-3-formylthiophene can be condensed with a ketone or an aldehyde in the presence of an acid or base catalyst to form the pyridine ring.

Strong acids like polyphosphoric acid (PPA) or sulfuric acid are frequently employed to promote the dehydration and subsequent cyclization of intermediates. The choice of acid and reaction temperature can significantly influence the outcome of the reaction, sometimes leading to different isomers. For example, the acid-catalyzed cyclization of a thiophene derivative bearing an amino and a carbonyl-containing side chain can be directed to form the thieno[3,2-b]pyridine skeleton. nih.govkuleuven.be

Direct Functionalization Strategies on Preformed Thieno[3,2-b]pyridine Systems

Once the thieno[3,2-b]pyridine core is assembled, direct functionalization offers an efficient way to introduce a variety of substituents without having to carry them through the core synthesis. The reactivity of the thieno[3,2-b]pyridine system is influenced by the electron-donating thiophene ring and the electron-withdrawing pyridine ring.

Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the electron-rich thiophene ring. The position of substitution is directed by the existing substituents on the ring system. For instance, bromination of the thieno[3,2-b]pyridine core often occurs at the 3-position. abertay.ac.uk More recently, palladium-catalyzed C-H activation has emerged as a powerful method for the direct and regioselective functionalization of such heterocyclic systems. rsc.org This approach allows for the introduction of aryl, alkyl, and other groups with high efficiency.

Palladium-Catalyzed Cross-Coupling Reactions for Methyl Thieno[3,2-b]pyridine-5-carboxylate Derivatives

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are extensively used for the derivatization of this compound. mdpi.commdpi.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions

The Suzuki-Miyaura coupling is a versatile method for introducing aryl and heteroaryl groups onto the thieno[3,2-b]pyridine scaffold. researchgate.net This reaction typically involves the coupling of a halogenated or triflated thieno[3,2-b]pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govnih.govmdpi.com

For example, methyl 3-bromothieno[3,2-b]pyridine-5-carboxylate can be coupled with various arylboronic acids to yield a library of 3-aryl derivatives. nih.gov The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Table of Suzuki-Miyaura Coupling Reactions:

Thieno[3,2-b]pyridine SubstrateCoupling PartnerCatalystBaseSolventYield (%)Reference
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylatePhenylboronic acid pinacol (B44631) esterPdCl₂(dppf)·CH₂Cl₂K₂CO₃1,4-Dioxane (B91453)/H₂O74 mdpi.com
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylatep-TolyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂K₂CO₃1,4-Dioxane/H₂O84 mdpi.com
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate4-MethoxyphenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂K₂CO₃1,4-Dioxane/H₂O70 mdpi.com
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate4-Pyridine boronic acidPdCl₂(dppf)·CH₂Cl₂K₂CO₃1,4-Dioxane/H₂O66 mdpi.com
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate3-Furanylboronic acidPdCl₂(dppf)·CH₂Cl₂K₂CO₃1,4-Dioxane/H₂O52 mdpi.com

Sonogashira Coupling for Alkynyl Derivatization

The Sonogashira coupling is the premier method for the synthesis of alkynyl-substituted thieno[3,2-b]pyridines. wikipedia.org This reaction involves the coupling of a halo-thieno[3,2-b]pyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. conicet.gov.ar

This methodology allows for the introduction of a wide range of alkynyl groups, which can serve as versatile handles for further transformations. For instance, a bromo-substituted this compound can be reacted with various terminal alkynes to produce the corresponding alkynyl derivatives. researchgate.net

Table of Sonogashira Coupling Reactions:

Thieno[3,2-b]pyridine SubstrateAlkynePd CatalystCu Co-catalystBaseSolventYield (%)
2-Bromo-thieno[3,2-b]thiophenePhenylacetylenePd(OAc)₂CuIiPr₂NHTHF75
2,5-Dibromothieno[3,2-b]thiopheneTrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NToluene85
7-Iodo-thieno[3,2-b]pyridine1-HexynePdCl₂(PPh₃)₂CuIPiperidineDMF90

Multi-Component Reactions for Thienopyridine Carboxylate Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. windows.net This approach is valued for its atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of complex molecules from simple precursors. windows.net For the construction of the thieno[3,2-b]pyridine scaffold, MCRs offer a powerful route to the initial thiophene ring, which can then be further elaborated.

The Gewald reaction is a classic and robust multi-component reaction used for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction is fundamental to the synthesis of the thienopyridine core, as the resulting 2-aminothiophene is a key precursor that can be cyclized to form the fused pyridine ring. The reaction involves the one-pot condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orglookchem.com

The versatility of the Gewald reaction allows for the synthesis of a wide range of substituted 2-aminothiophenes, which are crucial building blocks for various condensed heterocycles, including thieno[2,3-b]pyridines, isomers of the target scaffold. umich.edu

Table 1: Components of the Gewald Reaction

Reactant 1 Reactant 2 Reactant 3 Base Product

Ester Hydrolysis and Carboxylic Acid Formation from Thieno[3,2-b]pyridine Esters

The conversion of this compound to its corresponding carboxylic acid is a critical step in the synthesis of many biologically active analogues, particularly amides. This transformation is typically achieved through base-mediated ester hydrolysis (saponification).

The reaction generally involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a mixture of water and an organic solvent like 1,4-dioxane or tetrahydrofuran (B95107) (THF). acs.org The reaction is often heated to temperatures between 60-100 °C to ensure complete conversion. acs.org Under these conditions, the hydrolysis can proceed in high to quantitative yields, providing the key carboxylic acid intermediate. acs.org For instance, various thieno[3,2-b]pyridine ester intermediates have been successfully hydrolyzed using 2M aqueous NaOH or LiOH in dioxane, achieving yields ranging from 51% to 100%. acs.org In other related systems, 4M sodium hydroxide in dioxane has also been effectively used for this purpose. acs.org The resulting thieno[3,2-b]pyridine-5-carboxylic acid is a versatile intermediate, readily available for subsequent coupling reactions. acs.orgchemicalbook.com

Table 2: Conditions for Hydrolysis of Thieno[3,2-b]pyridine Esters

Ester Precursor Reagents Solvent Temperature Yield Reference
This compound analogue 2M NaOH(aq) or 2M LiOH(aq) 1,4-Dioxane or THF 60-100 °C 51-100% acs.org

Novel Reagent Applications in Thieno[3,2-b]pyridine Carboxylate Synthesis

Modern organic synthesis has introduced a variety of novel reagents that enable more efficient and selective transformations in the preparation of complex heterocyclic systems like thieno[3,2-b]pyridine carboxylates and their derivatives.

One notable example is the use of BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) , a reagent typically used for peptide coupling, in a creative aza-[3 + 3] cycloaddition to construct the thieno[3,2-b]pyridin-5(4H)-one core. nih.gov This method involves the reaction between a 3-aminothiophene and an α,β-unsaturated carboxylic acid, demonstrating a novel application of a common reagent to achieve a complex ring-forming annulation. nih.gov

For the diversification of the thieno[3,2-b]pyridine scaffold, modern cross-coupling reactions are indispensable. Palladium catalysts, such as PdCl₂(dppf)·CH₂Cl₂ , are employed in Suzuki-Miyaura cross-coupling reactions to introduce various aryl and heteroaryl groups onto the core structure. mdpi.com This allows for the synthesis of a wide array of analogues by reacting a halogenated thienopyridine precursor with different boronic acids or their salts. mdpi.com

Furthermore, once the thieno[3,2-b]pyridine-5-carboxylic acid has been synthesized, advanced coupling agents are used to efficiently convert it into amides. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective reagent for this transformation, enabling the formation of amide bonds under mild conditions with a broad range of amines. acs.org

Table 3: Applications of Novel Reagents in Thieno[3,2-b]pyridine Synthesis

Reagent Reagent Name Application Transformation
BOP Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) Aza-[3 + 3] Cycloaddition Construction of the thieno[3,2-b]pyridin-5(4H)-one core
PdCl₂(dppf)·CH₂Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane Suzuki-Miyaura Cross-Coupling C-C bond formation to introduce (hetero)aryl substituents

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Amide Coupling | Conversion of carboxylic acid to various carboxamides |

Reactivity and Functionalization of the Methyl Thieno 3,2 B Pyridine 5 Carboxylate Scaffold

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in the thieno[3,2-b]pyridine (B153574) system is generally electron-deficient, making it susceptible to nucleophilic attack, particularly when activated by a suitable leaving group. However, the reactivity is significantly lower than that of pyridines activated by strong electron-w withdrawing groups or in the form of N-oxides.

Amine and Thiol Nucleophile Interactions

There is a lack of specific published data concerning the direct nucleophilic aromatic substitution (SNAr) reactions of amine and thiol nucleophiles with Methyl thieno[3,2-b]pyridine-5-carboxylate itself or its halo-derivatives. In related heterocyclic systems, such reactions often require harsh conditions, such as high temperatures or the use of strong bases, due to the relatively poor activation of the pyridine ring. The lability of potential leaving groups on the pyridine portion of the thieno[3,2-b]pyridine scaffold is generally low, making these substitutions challenging.

Electrophilic Substitution Reactions on the Fused Ring System

Electrophilic substitution on the thieno[3,2-b]pyridine ring system is expected to occur preferentially on the electron-rich thiophene (B33073) ring rather than the electron-deficient pyridine ring. The precise position of substitution is dictated by the directing effects of the fused pyridine ring and the ester group, as well as the reaction conditions.

Regioselective Halogenation Studies

Specific experimental studies detailing the regioselective halogenation of this compound could not be identified in a review of available literature. For the parent thieno[3,2-b]pyridine, theoretical calculations and studies on analogous systems suggest that electrophilic attack, such as bromination or chlorination, would most likely occur at the C2 or C3 positions of the thiophene ring. The presence of the carboxylate group on the pyridine ring is expected to have a minor influence on the regioselectivity of this process.

Regioselective Acylation Processes

Detailed research findings on the regioselective acylation, such as Friedel-Crafts reactions, of this compound are not present in the accessible scientific literature. Generally, Friedel-Crafts acylation of thiophene is facile, and for the thieno[3,2-b]pyridine system, the substitution is anticipated to occur on the thiophene ring. The Lewis acid catalysts used in such reactions (e.g., AlCl₃) can complex with the pyridine nitrogen, which may deactivate the ring system towards electrophilic attack and require specific catalyst choices and conditions to achieve successful acylation.

Oxidation and Reduction Chemistry of this compound Derivatives

The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of corresponding sulfoxides and sulfones. These transformations can alter the electronic properties and biological activity of the molecule.

Sulfoxide (B87167) and Sulfone Formation

While the oxidation of the broader class of thienopyridines to their S-oxides and sulfones is a known transformation, specific protocols and results for this compound are not detailed in the literature. acs.org The oxidation of sulfides to sulfoxides and subsequently to sulfones is typically achieved using controlled amounts of oxidizing agents. Common reagents for these transformations include hydrogen peroxide, often in an acidic medium like acetic acid, or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov Selective oxidation to the sulfoxide generally requires careful control of stoichiometry and temperature to prevent over-oxidation to the sulfone. organic-chemistry.orgorganic-chemistry.org

Reduction of Functionalities on the Thieno[3,2-b]pyridine System

While specific examples detailing the reduction of the ester functionality on this compound are not extensively documented in the provided context, general principles of ester reduction can be applied. Common reducing agents such as lithium aluminum hydride (LiAlH₄) would be expected to reduce the methyl carboxylate group to a primary alcohol, yielding (thieno[3,2-b]pyridin-5-yl)methanol. The conditions for such a reaction would need to be carefully controlled to avoid potential side reactions on the heterocyclic ring system.

Further research has explored the modification of related thieno[3,2-b]pyridine structures. For instance, the synthesis of various 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamides has been reported, which involved the initial hydrolysis of a nitrile to a carboxylic acid, followed by conversion to an acid chloride and subsequent amidation. acs.orgnih.gov This indicates that the carboxylate group or its precursors on the thieno[3,2-b]pyridine ring can be readily manipulated.

Alkylation and Arylation Reactions of the Thieno[3,2-b]pyridine Nitrogen

The nitrogen atom in the pyridine ring of the thieno[3,2-b]pyridine system is a key site for functionalization through alkylation and arylation reactions. These reactions can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

N-aryl derivatives of related thieno[3,2-d]pyrimidin-4-amines have been synthesized through microwave-accelerated condensation and Dimroth rearrangement. researchgate.netnih.gov This suggests that the nitrogen atom in the pyridine moiety of the thieno[3,2-b]pyridine scaffold is amenable to the introduction of aryl groups. Such reactions often employ transition metal catalysts, like palladium, to facilitate cross-coupling between the heterocyclic nitrogen and an aryl halide or its equivalent.

For example, the Suzuki-Miyaura cross-coupling reaction has been successfully used to synthesize novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.comresearchgate.net While this example demonstrates C-C bond formation on the thiophene ring, similar palladium-catalyzed methods, such as the Buchwald-Hartwig amination, could potentially be adapted for N-arylation of the pyridine nitrogen.

Cycloaddition Reactions Involving Thieno[3,2-b]pyridine-5-carboxylate Derivatives

Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. The thieno[3,2-b]pyridine scaffold can participate in such reactions, leading to the formation of novel fused heterocyclic structures.

The Huisgen 1,3-dipolar cycloaddition is a widely utilized reaction for the synthesis of five-membered heterocycles, most notably 1,2,3-triazoles, from a 1,3-dipole and a dipolarophile. organic-chemistry.orgwikipedia.orgfu-berlin.denih.gov This reaction, often referred to as a "click chemistry" reaction, is known for its high efficiency and regioselectivity, particularly in the copper-catalyzed variant (CuAAC). nih.gov

To utilize this compound in a Huisgen cycloaddition for triazole formation, it would first need to be converted into either an azide (B81097) or an alkyne derivative. For instance, if the methyl carboxylate group were reduced to an alcohol and subsequently converted to an azide, the resulting thieno[3,2-b]pyridine azide could react with a terminal alkyne to form a 1,2,3-triazole. Conversely, if an alkyne functionality were introduced onto the thieno[3,2-b]pyridine scaffold, it could react with an organic azide. This powerful reaction allows for the straightforward linkage of the thieno[3,2-b]pyridine core to a wide variety of other molecules, facilitating the synthesis of diverse compound libraries for biological screening.

Coordination Chemistry of the Carboxylate Group in Metal Complexation

The carboxylate group of this compound, or more commonly, the corresponding carboxylic acid, is an excellent ligand for coordinating with metal ions. This coordination can lead to the formation of metal-organic frameworks (MOFs) or discrete coordination complexes. wikipedia.org

The pyridine nitrogen and the carboxylate oxygen atoms can act as a bidentate or bridging ligand, binding to one or more metal centers. The resulting metal complexes can exhibit interesting structural, electronic, and photophysical properties. For instance, rare-earth metal-organic frameworks have been synthesized using thieno[3,2-b]thiophene-2,5-dicarboxylate, a related dicarboxylic acid ligand. mdpi.com These frameworks display luminescent properties, which can be modulated by the choice of the metal ion and the organic linker. mdpi.com

Similarly, the carboxylate group of a thieno[3,2-b]pyridine-5-carboxylic acid derivative could coordinate with transition metals. Transition metal pyridine complexes are a well-established class of compounds with diverse applications. wikipedia.org The specific coordination mode and the resulting geometry of the complex would depend on the metal ion, the other ligands present, and the reaction conditions. The formation of such metal complexes can be a strategy to modulate the biological activity of the parent thieno[3,2-b]pyridine derivative.

Role in Complex Molecule Synthesis and Chemical Biology

Methyl Thieno[3,2-b]pyridine-5-carboxylate as a Versatile Synthetic Building Block

This compound is a valuable starting material in organic synthesis, providing a robust framework that can be elaborated into more complex molecular architectures. Its fused bicyclic structure, combining a thiophene (B33073) and a pyridine (B92270) ring, offers multiple sites for functionalization, allowing chemists to systematically modify the molecule to achieve desired properties.

The thieno[3,2-b]pyridine (B153574) core is a foundational element for building a variety of more complex heterocyclic systems. For instance, derivatives such as methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate serve as precursors that can be reacted with a range of (hetero)aryl boron compounds through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. mdpi.com This method allows for the synthesis of a library of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, demonstrating the scaffold's utility in creating structural diversity. mdpi.com Some of these derivatives have shown potential antitumor activity against triple-negative breast cancer cell lines. mdpi.com The synthesis of these compounds highlights the role of functionalized thieno[3,2-b]pyridine carboxylates as key intermediates. mdpi.com

Table 1. Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate Derivatives via Suzuki-Miyaura Coupling mdpi.com
Compound(Hetero)aryl GroupYield (%)Melting Point (°C)
2aPhenyl74152–154
2bp-Tolyl84153–154
2c4-Methoxyphenyl70190–191
2d4-(Trifluoromethyl)phenyl40170–171
2e4-Chlorophenyl82195–196
2gPyridin-4-yl66192–193
2hFuran-3-yl52130–132

The aminothieno[2,3-b]pyridine scaffold, a close structural relative, is an effective precursor for the synthesis of fused pyridothienopyrimidine systems. nih.govresearchgate.netcu.edu.eg Specifically, ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate can undergo a one-pot, three-component reaction with dimethylformamide-dimethylacetal and various amines to produce pyridothienopyrimidine hybrids. researchgate.netcu.edu.eg This highlights the utility of amino- and carboxylate-functionalized thienopyridines in constructing more complex, fused heterocyclic compounds with potential biological activities. nih.govcu.edu.eg These reactions can be optimized using microwave irradiation to afford good to excellent yields of the target molecules. researchgate.net The resulting pyridothienopyrimidine derivatives have been evaluated for antimicrobial and anticancer properties. nih.gov

Scaffold Hopping and Isostere Replacement Strategies in Chemical Biology

In medicinal chemistry, scaffold hopping is a powerful strategy used to design new molecules by replacing a central core structure (scaffold) with a chemically different one while retaining similar biological activity. The thieno[3,2-b]pyridine core has proven to be an effective isostere for other heterocyclic systems in drug discovery.

This approach was successfully used to discover novel negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). acs.orgnih.gov Starting from known picolinamide-based compounds, a structure-activity relationship study identified the thieno[3,2-b]pyridine-5-carboxamide core as a competent replacement. acs.orgnih.gov This scaffold hopping exercise led to the development of potent and brain-penetrant mGlu₅ NAMs. acs.orgnih.gov Similarly, a scaffold hopping strategy was employed to design and synthesize novel thieno[3,2-b]pyridinone derivatives as potential agents against Mycobacterium tuberculosis. nih.gov These compounds were found to target the InhA enzyme and showed potent anti-mycobacterial activity. nih.gov

Design and Synthesis of Chemical Probes Incorporating the Thieno[3,2-b]pyridine Core

The thieno[3,2-b]pyridine scaffold is an attractive core for the development of highly selective chemical probes, particularly for studying protein kinases. bohrium.comresearchgate.netnih.gov Protein kinases are crucial regulators of cellular processes, and their aberrant activity is linked to diseases like cancer. bohrium.comresearchgate.net Researchers have identified selective kinase inhibitors based on this scaffold. bohrium.comnih.gov The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for varied binding modes while maintaining high selectivity across the kinome. bohrium.comresearchgate.net

This characteristic enables the creation of ATP-competitive inhibitors that are not merely ATP mimics but instead anchor to the back pocket of the kinase. bohrium.comresearchgate.netnih.gov An example is the compound MU1920, a highly selective inhibitor of the Haspin kinase, which fulfills the criteria for a quality chemical probe suitable for in vivo applications. bohrium.comresearchgate.netnih.gov The versatility of the scaffold suggests it can be used more broadly to target other underexplored protein kinases. bohrium.comresearchgate.netnih.gov

Development of Advanced Materials and Organic Electronic Components

The unique electronic properties of fused thiophene-based heterocyclic systems make them promising candidates for use in advanced organic materials, particularly in the field of organic electronics.

Derivatives of the thieno-pyridine and related fused-thiophene structures are being actively investigated as organic semiconductors for applications like organic field-effect transistors (OFETs). rsc.orgacs.orgresearchgate.net For example, a bisisoindigo derivative incorporating thieno[3,2-c]pyridine-4,6-dione subunits (TPBIID) and its corresponding donor-acceptor conjugated polymer have been synthesized and studied. rsc.orgresearchgate.net Devices based on the small molecule TPBIID exhibited balanced ambipolar charge transport properties. rsc.org Another study on polymers incorporating a thieno[3,2-c]pyridine-4,6-dione-derived isoindigo unit reported p-type charge transport characteristics. acs.org Fused-thiophene derivatives like dithieno[3,2-b:2′,3′-d]thiophene (DTT) are also considered promising backbone structures due to their rigid, flat molecular shape and extended π-conjugation, which facilitate compact molecular packing and enhance electrical performance in thin films. mdpi.com These studies demonstrate the potential of the broader thienopyridine structural family as a building block for high-performance, solution-processable organic semiconductors. rsc.orgmdpi.com

Table 2. Charge Transport Properties of Thienopyridine-Related Organic Semiconductors
MaterialDevice TypeHole Mobility (cm² V⁻¹ s⁻¹)Electron Mobility (cm² V⁻¹ s⁻¹)Reference
TPBIIDOFET0.0110.015 rsc.org
PTPBIID-BTOFET0.16- rsc.org
ri-PTPyI2TOFET0.14- acs.org
rr-PTPyI2TOFET0.32- acs.org

Mechanistic Investigations of Biological Activity Associated with Thieno 3,2 B Pyridine Carboxylates

Molecular Target Interaction Mechanisms

The diverse pharmacological profile of thieno[3,2-b]pyridine (B153574) carboxylates stems from their ability to interact with multiple biological targets. The following sections delineate the known molecular interaction mechanisms.

Kinase Inhibition Modalities (e.g., Pim-1 Kinase Inhibition)

While direct evidence for "Methyl thieno[3,2-b]pyridine-5-carboxylate" as a Pim-1 kinase inhibitor is not extensively documented, the broader thienopyridine scaffold has been identified as a promising template for the development of kinase inhibitors. For instance, derivatives of the isomeric thieno[2,3-b]pyridine (B153569) have been investigated as Pim-1 inhibitors. These compounds are often designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. Some non-ATP mimetic inhibitors interact with the active site in a manner distinct from ATP, often forming hydrogen bonds with key residues like Lys67. nih.gov

The efficacy of these inhibitors is highly dependent on the nature of the substituents on the thienopyridine core. Structure-activity relationship (SAR) studies on related pyridothienopyrimidin-4-ones, which incorporate a rigidified thieno[2,3-b]pyridine carboxamide core, have shown that specific substitutions on a phenyl ring at the 2-position are crucial for potent Pim-1 inhibition. nih.gov This suggests that the methyl ester of "this compound" may require further modification to achieve significant Pim-1 kinase inhibition. The thieno[3,2-b]pyridine scaffold itself has been described as an attractive basis for highly selective inhibitors of other protein kinases, where it can adopt variable binding modes within the kinase domain. researchgate.net

Calcium Channel Antagonism Mechanisms

The thienopyridine nucleus is a key structural feature in some calcium channel antagonists. Calcium channel blockers (CCBs) impede the influx of calcium ions through L-type voltage-gated calcium channels located in cardiac and vascular smooth muscle. nih.govphysio-pedia.com This action leads to vasodilation and a reduction in heart rate and contractility. physio-pedia.com

While direct studies on "this compound" are lacking, a related dihydrothieno[2,3-b]pyridine derivative, S-(+)-methyl-4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate, has been identified as a potent and long-lasting calcium antagonist. This compound demonstrates significant antihypertensive effects by blocking calcium channels. The dihydropyridine-like structure is a well-known pharmacophore for L-type calcium channel blockers.

Modulation of Cytochrome P450 Enzyme Activity

The interaction of thienopyridine derivatives with cytochrome P450 (CYP) enzymes is of significant interest, as these enzymes are central to drug metabolism. Some thienopyridine antiplatelet drugs require activation by CYP enzymes to exert their therapeutic effect. nih.gov Conversely, other derivatives can inhibit CYP activity, leading to potential drug-drug interactions.

In the context of thieno[3,2-b]pyridine-5-carboxamide mGlu5 NAMs, studies have shown that some analogues exhibit inhibitory activity against specific CYP isoforms. For example, two such analogues displayed inhibition of CYP1A2 with an IC50 value of less than or equal to 1.3 μM. nih.gov However, these same compounds showed no significant inhibition of other major isoforms, including CYP2C9, CYP2D6, and CYP3A4, at concentrations up to 30 μM. nih.gov This suggests a degree of selectivity in their interaction with CYP enzymes.

Cellular Pathway Perturbations and Biological Responses

The interaction of thieno[3,2-b]pyridine carboxylates with their molecular targets initiates a cascade of downstream cellular events, leading to observable biological responses.

Influence on Cell Signaling Cascades

The modulation of molecular targets by thieno[3,2-b]pyridine derivatives directly impacts intracellular signaling pathways. As mGlu5 NAMs, thieno[3,2-b]pyridine-5-carboxamides attenuate the signaling cascade initiated by glutamate (B1630785) binding to the mGlu5 receptor. nih.govacs.org Activation of mGlu5 typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores. By negatively modulating mGlu5, these compounds reduce the production of these second messengers and the subsequent rise in intracellular calcium. acs.org

The inhibition of protein kinases, such as Pim-1, by thienopyridine derivatives can have profound effects on cell signaling pathways that regulate cell survival, proliferation, and apoptosis. Pim-1 kinase is known to phosphorylate a number of downstream targets involved in these processes. Therefore, inhibition of Pim-1 can lead to cell cycle arrest and induction of apoptosis.

Furthermore, certain methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which are structurally related to the title compound, have demonstrated antitumor activity. mdpi.comnih.govnih.gov For example, one such derivative was found to decrease the number of viable triple-negative breast cancer cells and inhibit their proliferation. mdpi.comnih.gov This was associated with an increase in the G0/G1 phase of the cell cycle and a decrease in the S phase, indicating an interference with cell cycle progression. mdpi.comnih.gov

Alterations in Gene Expression Profiles

Direct, large-scale studies detailing the global alterations in gene expression profiles following treatment with this compound are not extensively available in the public domain. However, research into the mechanistic pathways of related derivatives provides insight into their effects on the expression of specific proteins crucial to cell fate.

Investigations into methyl 3-(het)arylthieno[3,2-b]pyridine-2-carboxylate derivatives have included assessments of their impact on proteins related to the cell cycle, apoptosis, and DNA damage pathways. uminho.pt For instance, the induction of apoptosis by thieno[3,2-b]pyridine compounds is associated with changes in the expression levels of key regulatory proteins. Studies on related heterocyclic compounds have shown that effective anticancer agents can modulate the expression of pro-apoptotic proteins like BAX and decrease the expression of anti-apoptotic proteins such as Bcl-2. interdisciplinarymeeting.cz While comprehensive gene expression arrays or RNA-sequencing data for this compound are limited, the observed biological outcomes, such as cell cycle arrest and apoptosis, strongly suggest an underlying modulation of the transcriptional and translational machinery governing these processes.

Impact on Oxidative Stress and Inflammatory Pathways

The cellular redox environment and inflammatory signaling are critical factors in cancer progression, and certain thieno[3,2-b]pyridine derivatives have been evaluated for their ability to modulate these pathways.

Specifically, aminodi(hetero)arylamines derived from the C-N coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate have demonstrated significant antioxidant properties. tandfonline.comresearchgate.net These compounds were assessed using a variety of chemical, biochemical, and electrochemical assays to determine their free radical scavenging effects, reducing power, and ability to inhibit lipid peroxidation. tandfonline.com One derivative, featuring an amino group in the para position relative to the linking amine, exhibited the best performance in β-carotene-linoleate and TBARS assays, with EC50 values lower than the standard antioxidant, trolox. tandfonline.comresearchgate.net This compound also showed the lowest oxidation potential in electrochemical tests, indicating a high antioxidant capacity. tandfonline.com The findings suggest that the thieno[3,2-b]pyridine scaffold can be functionalized to create potent antioxidants capable of mitigating oxidative stress, a key factor in cellular damage and tumorigenesis. tandfonline.comresearchgate.net

The direct impact of these carboxylates on inflammatory pathways is less characterized. However, some complex derivatives containing the thieno[3,2-b]pyridine moiety have been linked to the activation of the transcription factor NF-κB, a central regulator of inflammation. drugbank.comdrugbank.comuniprot.org It is important to note that these findings are for structurally complex molecules where the thieno[3,2-b]pyridine is only one component. Conversely, inhibitors of the IκB kinase (IKK) complex, which blocks NF-κB activation, have been developed from the isomeric thieno[2,3-b]pyridine scaffold, suggesting that thienopyridines as a class have the potential to modulate inflammatory signaling. google.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Correlating Substituent Effects with Molecular Target Binding Affinity and Selectivity

The thieno[3,2-b]pyridine core has proven to be a versatile scaffold for developing highly selective kinase inhibitors. nih.gov Structure-activity relationship (SAR) studies have been pivotal in optimizing the potency and selectivity of these compounds against various molecular targets.

Research has identified thieno[3,2-b]pyridine-based compounds as potent, low-nanomolar inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both crucial receptor tyrosine kinases in tumor angiogenesis and metastasis. capes.gov.br The SAR for this class of inhibitors revealed that the presence of hydrophobic groups, such as trifluoromethyl (CF3), fluorine (F), and chlorine (Cl), on a terminal phenyl ring is beneficial for high-affinity binding. nih.gov Similarly, thieno[3,2-b]pyridine ureas have been identified as effective inhibitors of both VEGF and Hepatocyte Growth Factor (HGF) receptor signaling. wikipedia.org

The scaffold's utility extends to other kinase families. Mapping the chemical space around the thieno[3,2-b]pyridine pharmacophore has led to the development of highly selective inhibitors of Haspin kinase. nih.gov Furthermore, derivatives bearing a carboxylate group, specifically thieno[3,2-b]pyridine-7-carboxylic acids, have been engineered as inhibitors of the histone lysine (B10760008) demethylase KDM5A, demonstrating the scaffold's adaptability for targeting non-kinase enzymes. nih.gov The weak interaction of the core thieno[3,2-b]pyridine structure with the kinase hinge region allows for diverse binding modes, enabling its function as a template for ATP-competitive inhibitors that are anchored in the kinase back pocket, which contributes to their high selectivity. nih.gov

Positional Isomerism and its Influence on Biological Mechanism

The arrangement of the thiophene (B33073) and pyridine (B92270) rings, known as positional isomerism, has a profound impact on the biological and mechanistic properties of thienopyridines. The thieno[3,2-b]pyridine scaffold is one of six possible isomers, and its specific geometry dictates how its derivatives interact with their biological targets. drugbank.com

A compelling example of this is seen in two isomeric kinase inhibitors, MU1464 and MU1668, both built upon the thieno[3,2-b]pyridine framework. Despite their isomeric nature, these compounds exhibit profoundly different binding modes within their target kinase, yet both maintain a high degree of kinome-wide selectivity. nih.gov This indicates that subtle changes in the orientation of substituents, dictated by the core scaffold, can lead to distinct molecular interactions without compromising target specificity. This phenomenon underscores the importance of the scaffold's geometry in defining the trajectory of substituents and their engagement with amino acid residues in the target's binding pocket. The biological activity of thieno[3,2-b]pyridines is therefore not solely dependent on the nature of its functional groups, but is critically influenced by their spatial presentation, which is a direct consequence of the core's isomeric form.

In Vitro Cellular Assays for Mechanistic Understanding

Cell Growth Inhibition Studies and Mechanistic Pathways

In vitro cellular assays are fundamental to characterizing the anticancer potential of thieno[3,2-b]pyridine carboxylates and elucidating their mechanisms of action. Numerous studies have demonstrated the potent cell growth inhibitory effects of this class of compounds across a wide range of human cancer cell lines.

Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylate derivatives have shown significant growth inhibitory activity. rjptonline.org The most promising of these compounds were found to induce alterations in the cell cycle and promote apoptosis. rjptonline.orgresearchgate.net Further studies on novel methyl 3-(het)arylthieno[3,2-b]pyridine-2-carboxylates confirmed their antitumor potential in pancreatic (PANC1, BxPC3) and triple-negative breast cancer (MDA-MB-231, MDA-MB-468) cell lines. uminho.pt Mechanistic investigations revealed that these compounds can cause cell cycle arrest and induce apoptosis. uminho.pt

Similarly, diarylurea derivatives based on the thieno[3,2-b]pyridine scaffold have demonstrated high antiproliferative activity against hormone-dependent (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines, with GI50 values in the low micromolar range. mdpi.com

The table below summarizes the growth inhibitory activities of selected thieno[3,2-b]pyridine derivatives in various cancer cell lines.

Compound TypeCell LineCancer TypeActivity (GI50 µM)Reference
1-Aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]urea (Compound 1)MCF-7Breast (Hormone-Dependent)1.30 mdpi.com
1-Aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]urea (Compound 1)MDA-MB-231Breast (Triple-Negative)1.22 mdpi.com
1-Aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]urea (Compound 2)MCF-7Breast (Hormone-Dependent)0.89 mdpi.com
1-Aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]urea (Compound 2)MDA-MB-231Breast (Triple-Negative)0.88 mdpi.com
Aminodi(hetero)arylamine derivativeNCI-H460Non-Small Cell Lung1.30 researchgate.net
Aminodi(hetero)arylamine derivativeMCF-7Breast (Hormone-Dependent)1.63 researchgate.net

These studies collectively highlight that thieno[3,2-b]pyridine carboxylates and their derivatives are potent inhibitors of cancer cell growth, acting through mechanisms that include the disruption of the cell cycle and the induction of programmed cell death.

Cell Cycle Distribution Analysis in Targeted Cell Lines

Thieno[3,2-b]pyridine carboxylates and their derivatives have been shown to interfere with the normal progression of the cell cycle in various cancer cell lines, a common mechanism for anticancer agents. These compounds can induce cell cycle arrest at different phases, thereby inhibiting cell proliferation.

One study on a novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative, compound 2e, investigated its effect on the cell cycle profile of the triple-negative breast cancer (TNBC) cell line MDA-MB-231. mdpi.com The results indicated that at its GI50 concentration (13 μM), compound 2e led to an increase in the percentage of cells in the G0/G1 phase and a decrease in the S phase, suggesting a G0/G1 phase arrest. mdpi.com This disruption of the cell cycle progression contributes to the observed decrease in the number of viable and proliferating cells. mdpi.com

In another study, a different series of thieno[2,3-c]pyridine (B153571) derivatives was evaluated. nih.gov Compound 6i from this series caused a significant accumulation of HSC3 and RKO cells in the G2 phase of the cell cycle. nih.gov This G2 phase arrest was accompanied by a reduction in the proportion of cells in the G1 and S phases. nih.gov Similarly, a thieno[2,3-b]pyridine derivative was found to induce G2/M cell cycle arrest in MDA-MB-231 breast cancer cells. rsc.orgresearchgate.net

The following table summarizes the effects of representative thienopyridine derivatives on cell cycle distribution in different cancer cell lines.

Compound/DerivativeCell LineEffect on Cell CycleSource
Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate (2e)MDA-MB-231Increased G0/G1 phase, decreased S phase mdpi.com
Thieno[2,3-c]pyridine derivative (6i)HSC3G2 phase arrest nih.gov
Thieno[2,3-c]pyridine derivative (6i)RKOG2 phase arrest nih.gov
Thieno[2,3-b]pyridine derivativeMDA-MB-231G2/M phase arrest rsc.orgresearchgate.net

Apoptosis Induction Mechanisms in Cellular Models

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Several studies have investigated the pro-apoptotic effects of thieno[3,2-b]pyridine derivatives.

Research on various thieno[2,3-b]pyridine derivatives has demonstrated their ability to induce apoptosis in different cancer cell lines. For instance, one study showed that a novel thieno[2,3-b]pyridine compound induced apoptosis in both MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov In MDA-MB-231 cells, the compound led to a significant increase in early, late, and total apoptosis. nih.gov In MCF-7 cells, a significant increase was observed in late and total apoptosis. nih.gov

The table below presents the apoptotic effects of a thieno[2,3-b]pyridine derivative on various cancer cell lines.

Cell LineApoptotic StagePercentage of Apoptotic Cells (Control)Percentage of Apoptotic Cells (Treated)Source
OVCAR-3Early Apoptosis1.29 ± 0.61%5.37 ± 0.56% nih.gov
OVCAR-3Late Apoptosis1.03 ± 0.76%7.07 ± 1.2% nih.gov
OVCAR-3Total Apoptosis2.32 ± 1.35%12.64 ± 1.84% nih.gov
SK-OV-3Early Apoptosis0.69 ± 0.11%5.45 ± 1.6% nih.gov
SK-OV-3Late Apoptosis0.41 ± 0.21%1.22 ± 0.28% nih.gov
SK-OV-3Total Apoptosis1.34 ± 0.48%6.67 ± 1.87% nih.gov

Interestingly, not all thienopyridine derivatives induce apoptosis. For example, a study on the thieno[2,3-c]pyridine derivative 6i, which induced G2 phase arrest, found that it did not significantly increase the proportion of apoptotic HSC3 and RKO cells as measured by Annexin V staining. nih.gov This suggests that this particular compound may promote cell death through alternative pathways, such as autophagy or ferroptosis. nih.gov

The collective findings from these mechanistic studies highlight the potential of thieno[3,2-b]pyridine carboxylates and related thienopyridine derivatives as anticancer agents that can modulate the cell cycle and induce apoptosis in tumor cells. Further investigations are warranted to elucidate the specific molecular targets and signaling pathways involved in these processes.

Computational and Spectroscopic Insights into Methyl Thieno 3,2 B Pyridine 5 Carboxylate

Quantum-Chemical Studies of Electronic Structure

Quantum-chemical studies provide profound insights into the electronic characteristics of molecules, enabling the prediction of their reactivity and stability. For the thieno[3,2-b]pyridine (B153574) scaffold, computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to analyze its electronic structure.

The distribution of electrons within the methyl thieno[3,2-b]pyridine-5-carboxylate molecule is not uniform, which dictates its chemical behavior. Theoretical calculations on the closely related thieno[3,2-b]furan (B2985385) system reveal that the highest negative charge, as determined by Mulliken charge population analysis, is concentrated on the carbon atoms of the thiophene (B33073) ring. This accumulation of electron density signifies sites that are susceptible to attack by electrophiles.

Molecular Electrostatic Potential (MEP) analysis further clarifies the reactivity landscape. The MEP map visually represents the electrostatic potential on the electron density surface, with regions of negative potential (typically colored red or yellow) indicating electron-rich areas that are attractive to electrophiles. For the thieno[3,2-b]pyridine core, these calculations consistently highlight the thiophene moiety, particularly the C-2 and C-3 positions, as the most electron-rich portion of the bicyclic system. This suggests that electrophilic aromatic substitution reactions will preferentially occur at these sites. Theoretical studies on benzofused thieno[3,2-b]furans confirm that the C-2 position is the most reactive site for electrophilic attack in reactions such as chlorination, bromination, and formylation. nih.gov

Table 1: Predicted Reactivity Descriptors for Thieno[3,2-b] Fused Systems This table is generated based on findings for structurally similar benzofused thieno[3,2-b]furans.

ParameterObservationPredicted Implication for Reactivity
Mulliken ChargeHighest negative charge localized on C-2 and C-3 atoms. nih.govMost likely sites for electrophilic attack.
Molecular Electrostatic Potential (MEP)Regions of highest negative potential are over the thiophene ring.Confirms thiophene ring as the nucleophilic center.
Condensed Fukui FunctionsLargest value for electrophilic attack (fk-) is at the C-2 atom. nih.govC-2 is the most favorable site for electrophilic substitution.

Frontier Molecular Orbital (FMO) theory is a key tool in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. For thieno[3,2-b]pyridine systems, the HOMO is predominantly delocalized over the electron-rich thiophene ring. nih.gov Specifically, calculations show the greatest extension of the HOMO is on the C-2 atom, identifying it as the primary site for interaction with electrophiles. nih.gov The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is also an indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. rsc.org

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. The condensed Fukui function for electrophilic attack (fk-) quantifies the propensity of a site to react with an electrophile. Theoretical calculations on related thieno-fused systems demonstrate that the C-2 atom possesses the highest Fukui function value, which strongly corroborates the predictions from Mulliken charges and HOMO analysis. nih.gov This exceptional reactivity of the C-2 atom is in complete agreement with experimental results observed for related compounds. nih.gov

Theoretical Investigations of Reaction Mechanisms and Regioselectivity

Computational chemistry is instrumental in mapping out reaction pathways, determining the stability of intermediates, and predicting the regioselectivity of chemical transformations.

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. Based on the quantum-chemical studies discussed previously (6.1.1 and 6.1.2), the regioselectivity of this reaction on the this compound scaffold can be reliably predicted. The C-2 and C-3 positions on the thiophene ring are the most nucleophilic sites due to their higher electron density. nih.gov

DFT studies on the electrophilic substitution of thiophene and related fused systems confirm that attack at the α-carbon (C-2) is kinetically and thermodynamically favored over the β-carbon (C-3). xmu.edu.cn The formation of the intermediate sigma complex (Wheland intermediate) is more stabilized when the electrophile adds to the C-2 position. Therefore, it is predicted that the Friedel-Crafts acylation of this compound would proceed with high regioselectivity to yield the 2-acyl derivative.

The synthesis of novel derivatives of this compound often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This reaction is a powerful method for forming carbon-carbon bonds, for instance, by coupling a halogenated thienopyridine with a boronic acid. xmu.edu.cnnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the halo-thienopyridine to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step. chemrxiv.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. DFT studies on similar systems show this step is often facilitated by a base and proceeds through a transition state where a hydroxide (B78521) or alkoxide group bridges the boron and palladium atoms. researchgate.netresearchgate.net

Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

While detailed transition state analyses for reactions on the specific this compound scaffold are not extensively reported, computational studies on Suzuki-Miyaura reactions with other heteroaromatics provide a solid framework for understanding the mechanism and factors controlling efficiency and selectivity. researchgate.netnih.gov

Advanced Spectroscopic Characterization for Structural Elucidation of Novel Derivatives

The synthesis of new chemical entities requires unambiguous structural confirmation, which is achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. researchgate.net

For novel derivatives of the thieno[3,2-b]pyridine core, 1H and 13C NMR spectroscopy are indispensable. nih.govresearchgate.net 1H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. For example, in a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, the protons on the pyridine (B92270) ring (H-5, H-6, H-7) typically appear as distinct doublets or doublets of doublets in the aromatic region (δ 7.0–9.0 ppm), with characteristic coupling constants that confirm their relative positions. nih.gov The methyl ester protons consistently appear as a sharp singlet around δ 3.8-3.9 ppm. nih.gov

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. arkat-usa.org Infrared spectroscopy helps identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the ester group, which typically appears as a strong absorption band around 1700-1730 cm-1. acs.org

Table 2: Representative 1H NMR Chemical Shifts (δ, ppm) for Novel Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate Derivatives in CDCl3 Data extracted from a study on 2-carboxylate isomers, demonstrating typical shifts for the thieno[3,2-b]pyridine core. nih.gov

Proton3-phenyl (2a)3-(p-tolyl) (2b)3-(4-methoxyphenyl) (2c)3-(pyridin-4-yl) (2g)
OCH3 (ester)3.75*3.853.893.90
H-58.748.808.808.79-8.82 (m)
H-67.567.397.397.50
H-78.618.248.238.32
Aryl Protons7.43-7.48 (m)7.33 (d), 7.42 (d)7.05 (d), 7.50 (d)7.90 (d), 8.79-8.82 (m)

*Solvent for 2a was DMSO-d6.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of thieno[3,2-b]pyridine derivatives, offering detailed information on the chemical environment of each proton and carbon atom. The precise chemical shifts (δ), coupling constants (J), and signal multiplicities allow for the definitive assignment of substituent positions on the bicyclic core, thereby resolving any regiochemical ambiguities that may arise during synthesis.

In the ¹H NMR spectrum of thieno[3,2-b]pyridine derivatives, the protons on the pyridine and thiophene rings resonate in distinct regions, and their coupling patterns provide crucial connectivity information. For instance, in a derivative like Methyl 2,3-dichlorothieno[3,2-b]pyridine-5-carboxylate, the protons on the pyridine ring appear as doublets, with their coupling constant indicating their ortho relationship. googleapis.com The structure and purity of final products are routinely confirmed by NMR spectroscopy. google.com

Below is a table of ¹H NMR spectral data for a chlorinated derivative of the title compound, illustrating the application of this technique.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
Methyl 2,3-dichlorothieno[3,2-b]pyridine-5-carboxylate googleapis.com-OCH₃3.55Singlet (s)N/AC₆D₆
H-66.75Doublet (d)6.5
H-77.75Doublet (d)6.5

Mass Spectrometry (MS) for Molecular Formula Confirmation of New Compounds

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of a compound and confirm its elemental composition. For newly synthesized derivatives of this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable. It provides a highly accurate mass measurement, which can be used to validate the molecular formula of the target compound by comparing the experimentally determined mass to the theoretically calculated mass.

This technique is crucial in synthetic chemistry to ensure that the desired product has been obtained. For example, in the characterization of related thieno[2,3-b]pyridine (B153569) carboxamides, HRMS (using ESI, or Electrospray Ionization) was employed to confirm the elemental composition. The close agreement between the calculated and found mass values provides strong evidence for the proposed molecular formula. acs.org

The following table presents HRMS data for a related thienopyridine derivative, demonstrating the accuracy of this method.

CompoundMolecular FormulaIonCalculated MassFound Mass
3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide acs.orgC₁₆H₁₄FN₃OS[M+H]⁺316.0914316.0910

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While NMR and MS provide information about connectivity and molecular formula, single-crystal X-ray crystallography offers the most definitive and detailed three-dimensional structural information in the solid state. This technique is the gold standard for determining the precise arrangement of atoms, bond lengths, and bond angles within a molecule.

For complex heterocyclic systems like thieno[3,2-b]pyridine derivatives, X-ray crystallography can unambiguously confirm the regiochemistry of substitutions and the stereochemistry of chiral centers. google.com The resulting crystal structure provides invaluable insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. diva-portal.org Studies on various kinase inhibitors based on the thieno[3,2-b]pyridine scaffold have utilized X-ray crystallography to understand their binding modes within protein targets. researchgate.net For example, the crystal structure of a dimeric product formed from a related 3-aminothieno[2,3-b]pyridine derivative was used to definitively establish its complex tetracyclic structure and the relative stereochemistry of its chiral centers. acs.org This level of detail is critical for structure-activity relationship (SAR) studies in medicinal chemistry.

Future Directions and Emerging Research Avenues for Methyl Thieno 3,2 B Pyridine 5 Carboxylate

Development of Sustainable and Green Chemistry Approaches for Synthesis

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize efficiency, safety, and environmental stewardship. For methyl thieno[3,2-b]pyridine-5-carboxylate and its analogs, research is increasingly focused on developing sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Emerging trends in this area include the application of alternative energy sources like microwave (MW) irradiation and ultrasound (US). mdpi.com These non-conventional energy sources have demonstrated the potential to accelerate reaction rates, improve yields, and enable the use of more environmentally benign solvents, such as water or ethanol. mdpi.comresearchgate.net Microwave-assisted organic synthesis (MAOS), for instance, has been successfully used for the rapid and efficient aromatization to produce thieno[2,3-c]pyridines in good yields within minutes, a significant improvement over conventional heating methods. nih.gov Similarly, ultrasound-assisted synthesis offers a powerful tool for enhancing reaction efficiency, as seen in the one-pot, three-component domino reactions for other nitrogen-containing heterocycles. mdpi.com The combination of these technologies, known as simultaneous microwave/ultrasound (SMUI) irradiation, presents a fascinating frontier, offering synergistic effects that can dramatically improve mass transfer and reaction selectivity, particularly in heterogeneous catalysis. unito.it

Future research will likely focus on one-pot, multi-component reactions (MCRs) that construct the thieno[3,2-b]pyridine (B153574) core in a single, atom-economical step. The development of reusable catalysts and solvent-free reaction conditions will also be paramount in aligning the synthesis of these valuable compounds with the goals of sustainable chemistry.

Catalytic Innovations in Thieno[3,2-b]pyridine Derivatization

The functionalization of the thieno[3,2-b]pyridine scaffold is crucial for fine-tuning its physicochemical and biological properties. Future research will heavily rely on catalytic innovations to achieve precise and efficient derivatization at various positions of the heterocyclic core.

Palladium-catalyzed cross-coupling reactions have already proven to be powerful tools. The Suzuki-Miyaura coupling, for example, has been employed to synthesize novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, demonstrating the utility of this method for creating C-C bonds. mdpi.com Beyond this, a wider array of catalytic methods are being explored for functionalizing both the pyridine (B92270) and thiophene (B33073) rings, including Sonogashira, Buchwald-Hartwig (C-N coupling), and Ullmann (C-O coupling) reactions. mdpi.com

A significant area of future development will be the direct C-H activation and functionalization. This strategy avoids the need for pre-functionalized starting materials (like halides or boronic acids), offering a more atom- and step-economical route to novel derivatives. Advances in this domain will enable the introduction of a diverse range of substituents with high regioselectivity, expanding the chemical space available for drug discovery and material science applications. The development of novel ligands and more robust and versatile catalyst systems will be central to realizing the full potential of this approach.

Advanced Mechanistic Biological Studies (e.g., Co-crystallization with Targets)

To transition from promising hits to optimized clinical candidates, a deep understanding of the molecular interactions between thieno[3,2-b]pyridine derivatives and their biological targets is essential. Future research will increasingly employ advanced techniques to elucidate these mechanisms at an atomic level.

A critical tool in this endeavor is X-ray co-crystallography. Obtaining co-crystal structures of thieno[3,2-b]pyridine-based inhibitors bound to their target proteins provides invaluable, high-resolution insights into the precise binding mode. This information reveals key hydrogen bonds, hydrophobic interactions, and other forces governing ligand recognition, which is crucial for structure-based drug design. While studies have identified that the thieno[3,2-b]pyridine scaffold can adopt profoundly different binding modes within the ATP-binding site of protein kinases, detailed crystal structures will further clarify these interactions. nih.govresearchgate.net The development of pharmaceutical co-crystals can also be a strategy to improve the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and bioavailability. google.com

Beyond static crystal structures, advanced biophysical and computational methods will be integrated to study the dynamics of ligand-target interactions. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular dynamics (MD) simulations will provide a more complete picture of the binding kinetics and thermodynamics, guiding the rational design of next-generation inhibitors with improved potency and selectivity.

Integration into Novel Functional Materials and Optoelectronic Devices

The inherent electronic properties of the fused thieno[3,2-b]pyridine system make it an attractive building block for novel functional materials. The electron-rich nature of the thiophene ring combined with the electron-deficient pyridine ring creates a donor-acceptor character that is highly desirable for applications in organic electronics.

Research is emerging on the photophysical properties of thieno[3,2-b]pyridine derivatives, with some demonstrating strong fluorescence. nih.gov This opens up possibilities for their use as fluorescent probes in biomedical imaging or as components in organic light-emitting diodes (OLEDs). Studies on related dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives have already highlighted their potential as solution-processable semiconductors for organic thin-film transistors (OTFTs). mdpi.com

Future directions will involve the systematic design and synthesis of this compound derivatives with tailored optoelectronic properties. By strategically modifying substituents on the core scaffold, researchers can tune the HOMO/LUMO energy levels, absorption/emission spectra, and charge transport characteristics. nih.gov This will enable their integration into a variety of devices, including organic photovoltaics (OPVs), sensors, and nonlinear optical materials, expanding the utility of this versatile heterocycle far beyond its traditional role in medicinal chemistry.

Computational Design and Virtual Screening for Enhanced Reactivity and Selectivity

In silico methods are becoming indispensable tools in modern chemical research, accelerating the discovery and optimization process. For the thieno[3,2-b]pyridine scaffold, computational chemistry will play a pivotal role in designing new derivatives with enhanced reactivity for synthesis and improved selectivity for biological targets.

Molecular docking studies are already being used to predict the binding modes of thienopyridine derivatives in the active sites of enzymes, such as phosphoinositide-specific phospholipase C (PI-PLC). mdpi.com These models help rationalize structure-activity relationships (SARs) and guide the design of new analogs with improved potency. nih.govnih.gov For example, SAR studies on thieno[3,2-b]pyridine-5-carboxamide derivatives as mGlu5 negative allosteric modulators (NAMs) have successfully identified potent compounds by exploring various core isosteres. nih.gov

Looking ahead, large-scale virtual screening of compound libraries against various biological targets will identify novel thieno[3,2-b]pyridine-based hits. Furthermore, quantum mechanics (QM) and density functional theory (DFT) calculations will be employed to study the electronic structure and reactivity of the scaffold itself. nih.gov This will aid in predicting sites of electrophilic or nucleophilic attack, understanding reaction mechanisms, and designing more efficient synthetic routes. rsc.org These computational approaches will streamline the experimental workflow, reducing costs and accelerating the development of new compounds with desired properties.

Exploration of New Biological Target Classes and Mechanistic Pathways

The thieno[3,2-b]pyridine scaffold has already demonstrated activity against a diverse array of biological targets, but its full therapeutic potential is far from exhausted. A major future direction will be the systematic exploration of new target classes and the elucidation of novel mechanistic pathways.

Current research has identified thieno[3,2-b]pyridine derivatives as potent inhibitors of various protein kinases, including Haspin and Cyclin-Dependent Kinase-Like (CDKL) kinases, which are implicated in cancer. nih.govresearchgate.net Other identified targets include the Enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis, making this scaffold a promising starting point for new anti-TB agents. nih.gov The well-known antiplatelet drugs clopidogrel (B1663587) and prasugrel, which are thienopyridine derivatives, act by irreversibly blocking the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor. researchgate.netjddtonline.infomdpi.com This highlights the scaffold's potential in cardiovascular disease.

Future screening efforts, including high-throughput phenotypic screens and target-based assays, will undoubtedly uncover new biological activities. This could expand the therapeutic applications of this compound derivatives into new areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases. researchgate.net As new targets are identified, detailed mechanistic studies will be crucial to understand how these compounds exert their effects, paving the way for the development of novel, first-in-class therapeutics.

Q & A

Q. Table 2: Computational Tools for Bioactivity Prediction

ToolApplicationReference Compound Data
AutoDock VinaKinase inhibition simulationsTrifluoromethyl derivatives
SwissADMEADMET profilingMethyl ester analogs

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the compound’s enzyme inhibition potency?

  • Methodology :
  • Assay variability : Compare enzyme sources (e.g., recombinant vs. native) and substrate concentrations .
  • Structural confirmation : Re-analyze derivatives via LC-MS to rule out degradation products .
  • Meta-analysis : Pool data from >5 independent studies to identify statistically significant trends .

Key Recommendations

  • Synthesis : Prioritize palladium-catalyzed cross-coupling for functionalization .
  • Characterization : Combine XRD with dynamic NMR for conformational analysis .
  • Biological testing : Use 3D tumor spheroids to better mimic in vivo conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.